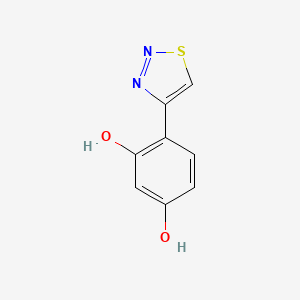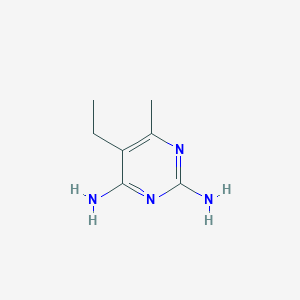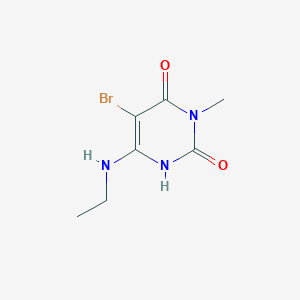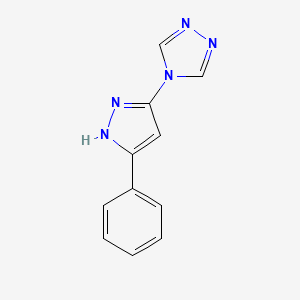![molecular formula C12H13FINO2 B15214237 2-[(4-Fluoro-2-iodophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 81778-71-4](/img/structure/B15214237.png)
2-[(4-Fluoro-2-iodophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluoro-2-iodobenzyl)-4,4-dimethylisoxazolidin-3-one is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of fluorine and iodine substituents on a benzyl group, attached to a dimethylisoxazolidinone ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluoro-2-iodobenzyl)-4,4-dimethylisoxazolidin-3-one typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Synthesis of 4-fluoro-2-iodobenzoic acid: This can be achieved through the iodination of 4-fluorobenzoic acid using iodine and a suitable oxidizing agent.
Formation of 4-fluoro-2-iodobenzyl alcohol: Reduction of 4-fluoro-2-iodobenzoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4).
Cyclization to form the isoxazolidinone ring: The final step involves the reaction of 4-fluoro-2-iodobenzyl alcohol with a suitable isocyanate or carbamate under controlled conditions to form the isoxazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluoro-2-iodobenzyl)-4,4-dimethylisoxazolidin-3-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of both fluorine and iodine allows for selective coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd/C) and appropriate ligands in organic solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like azides, nitriles, or other substituted benzyl derivatives.
Oxidation Products: Oxidized forms of the benzyl group or the isoxazolidinone ring.
Reduction Products: Reduced forms of the benzyl group or the isoxazolidinone ring.
Scientific Research Applications
2-(4-fluoro-2-iodobenzyl)-4,4-dimethylisoxazolidin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties and biological activity.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of organic electronics and catalysis.
Mechanism of Action
The mechanism of action of 2-(4-fluoro-2-iodobenzyl)-4,4-dimethylisoxazolidin-3-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of fluorine and iodine substituents may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-2-iodobenzoic acid
- 4-fluoro-2-iodobenzyl alcohol
- 4-fluoro-2-iodo-6-methylbenzoic acid
Uniqueness
2-(4-fluoro-2-iodobenzyl)-4,4-dimethylisoxazolidin-3-one is unique due to the combination of its fluorine and iodine substituents on the benzyl group and the presence of the isoxazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research.
Properties
CAS No. |
81778-71-4 |
|---|---|
Molecular Formula |
C12H13FINO2 |
Molecular Weight |
349.14 g/mol |
IUPAC Name |
2-[(4-fluoro-2-iodophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C12H13FINO2/c1-12(2)7-17-15(11(12)16)6-8-3-4-9(13)5-10(8)14/h3-5H,6-7H2,1-2H3 |
InChI Key |
BXKAQBOFZXUEQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CON(C1=O)CC2=C(C=C(C=C2)F)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15214164.png)


![Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B15214174.png)

![7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one](/img/structure/B15214193.png)
![3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl benzoate;oxalic acid](/img/structure/B15214203.png)






